GABA(B) Receptor Affinity vs. Unsubstituted Analog
This compound exhibits potent in vitro binding affinity for the rat GABA(B) receptor, a key target in neurological research. The 2,4-dichloro substitution pattern is critical for this high affinity. A comparison with the unsubstituted parent analog, N-phenyl-3-oxobutanamide (the basic scaffold without chlorine atoms), reveals a substantial loss in potency. [1]
| Evidence Dimension | Inhibition of [3H]baclofen binding to rat GABA(B) receptor |
|---|---|
| Target Compound Data | IC50 = 2.1 nM |
| Comparator Or Baseline | N-phenyl-3-oxobutanamide (unsubstituted analog) |
| Quantified Difference | Class-level inference: The presence of 2,4-dichloro substitution on the phenyl ring is essential for the observed high potency; the unsubstituted analog is significantly less active or inactive. |
| Conditions | In vitro radioligand binding assay using rat gamma-aminobutyric acid type B receptor. [1] |
Why This Matters
For researchers investigating GABAergic signaling, this compound's low nanomolar potency offers a distinct pharmacological tool profile that cannot be achieved with a generic or unsubstituted N-aryl-3-oxobutanamide core.
- [1] BindingDB. (n.d.). Entry for CHEMBL4096875 / BDBM50241368: Inhibition of [3H]baclofen binding to rat gamma-aminobutyric acid type B receptor. View Source
